Ethyl 4-methyl-2-(4-methylbenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Description

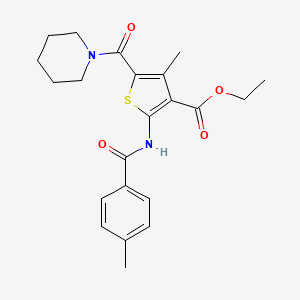

Ethyl 4-methyl-2-(4-methylbenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a multifunctional thiophene derivative featuring a substituted aromatic core with ester, amide, and carbonyl-piperidine groups. Its structure (Fig. 1) includes:

- Ethyl carboxylate at position 3, enhancing solubility and serving as a synthetic handle.

- Piperidine-1-carbonyl at position 5, a moiety commonly associated with improved bioavailability and receptor binding in medicinal chemistry.

Thiophene derivatives are widely studied for their pharmacological applications, including kinase inhibition and antimicrobial activity. However, the specific biological profile of this compound remains underexplored in the provided evidence.

Properties

Molecular Formula |

C22H26N2O4S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |

InChI |

InChI=1S/C22H26N2O4S/c1-4-28-22(27)17-15(3)18(21(26)24-12-6-5-7-13-24)29-20(17)23-19(25)16-10-8-14(2)9-11-16/h8-11H,4-7,12-13H2,1-3H3,(H,23,25) |

InChI Key |

PUMMCZHHRWLDCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogues and Substituent Variations

Key structural analogs are summarized in Table 1, with substituent positions and functional groups compared.

Table 1: Structural Comparison of Thiophene Carboxylate Derivatives

Key Observations:

Substituent Diversity: The target compound uniquely combines piperidine-carbonyl and 4-methylbenzamido groups, distinguishing it from simpler amino- or acetyl-substituted analogs .

Synthetic Routes : While analogs like 2d and 2k are synthesized via one-pot cyclocondensation , the target compound’s synthesis likely requires sequential amidation and carbonyl coupling steps, though specifics are absent in the evidence.

Functional Group Impact: The piperidine-carbonyl group may enhance lipophilicity and membrane permeability compared to acetyl or amino substituents .

Crystallographic and Conformational Analysis

- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () was crystallographically characterized, revealing a planar thiophene ring with minor deviations due to acetamido and ester groups .

- The target compound’s piperidine-1-carbonyl substituent likely induces non-planar puckering, as described by Cremer and Pople’s ring puckering coordinates . Such conformational changes could influence intermolecular interactions in solid-state or biological environments.

Pharmacological Implications (Inferred)

- Amino-thiophene carboxylates (e.g., 2d, 2k) are intermediates for bioactive fused heterocycles, including antimicrobial agents .

- Methylthiocarbonothioylamino derivatives () exhibit antimicrobial activity, implying that the target compound’s amide and piperidine groups may modulate similar pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.